molecular formula C16H15F3N2O2 B5803562 N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B5803562
M. Wt: 324.30 g/mol
InChI Key: RAUIXEBFSFZARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as EFU, is a synthetic compound that has been widely used in scientific research. EFU belongs to the class of urea derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Scientific Research Applications

N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of tumor cells in vitro and in vivo. In addition, N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration and cancer.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood, but it is believed to involve inhibition of several signaling pathways that are involved in inflammation and cancer progression. N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has also been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a range of biochemical and physiological effects. In animal models, N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has also been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration and cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is that it has been extensively studied and its biological activities are well characterized. N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is also relatively easy to synthesize and purify, which makes it a useful tool for studying its mechanism of action. However, one limitation of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is that it has low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea. One area of research could be to investigate the potential of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea as a therapeutic agent for diseases such as cancer and macular degeneration. Another area of research could be to investigate the mechanism of action of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea in more detail, with the goal of identifying new targets for drug development. Finally, future research could focus on improving the solubility and bioavailability of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, which could make it a more useful tool for studying its biological activities.

Synthesis Methods

N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized by reacting 3-ethoxyaniline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea. The yield of the reaction is typically around 50%, and the purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

1-(3-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-2-23-14-8-4-7-13(10-14)21-15(22)20-12-6-3-5-11(9-12)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUIXEBFSFZARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea

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